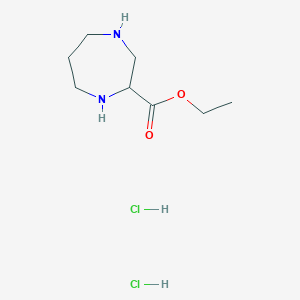

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride

Description

Properties

IUPAC Name |

ethyl 1,4-diazepane-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-2-12-8(11)7-6-9-4-3-5-10-7;;/h7,9-10H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUCOSXOOKXCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of Ethyl 1,4-diazepane-2-carboxylate dihydrochloride generally follows a multi-step synthetic route starting from the corresponding diazepane derivatives or protected diazepane scaffolds. The key steps include:

- Formation of the ethyl ester of the diazepane-2-carboxylic acid.

- Conversion to the dihydrochloride salt form to enhance stability and solubility.

- Purification through recrystallization or chromatographic methods.

Experimental Preparation Procedure

A representative synthetic procedure adapted from related diazepane derivatives is as follows:

- Starting Material Dissolution: The precursor ethyl diazepane carboxylate (or a protected derivative) is dissolved in an appropriate solvent system such as chloroform or DMF (dimethylformamide).

- Salt Formation: The free base is treated with hydrochloric acid (HCl) typically in dioxane or aqueous medium to form the dihydrochloride salt. This step may be conducted under controlled temperature conditions to ensure complete protonation.

- Purification: The resulting dihydrochloride salt is isolated by filtration or extraction and purified by recrystallization from solvent mixtures such as benzene/ethanol or acetonitrile to obtain colorless prisms or white solids of high purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Dissolution | Ethyl diazepane carboxylate + chloroform or DMF | Homogeneous solution for reaction |

| Salt Formation | Addition of HCl (4 M in dioxane or aqueous) | Formation of dihydrochloride salt |

| pH Adjustment | Use of NaOH to neutralize or control pH if needed | Ensures complete salt formation |

| Extraction | Organic solvents like dichloromethane or chloroform | Separation of organic and aqueous phases |

| Drying | Sodium sulfate or equivalent drying agent | Removal of residual water |

| Evaporation and Crystallization | Evaporation under reduced pressure, recrystallization from benzene/ethanol or acetonitrile | Pure compound as colorless prisms or white solid |

Specific Case Study: Preparation via Reductive Amination and Amide Coupling

A recent study focusing on diazepane derivatives relevant to SARS-CoV-2 Mpro inhibitors provides insights into advanced synthetic routes applicable to this compound:

- Boc Protection and Deprotection: The diazepane nitrogen is protected with a Boc group to enable selective functionalization.

- Reductive Amination: The Boc-protected scaffold undergoes reductive amination with aldehydes using sodium triacetoxyborohydride as a reducing agent.

- Amide Coupling: Coupling with carboxylic acids (e.g., 5-chloronicotinic acid) using HATU and DIPEA leads to intermediates that are subsequently deprotected and converted to hydrochloride salts.

- Final Salt Formation: Treatment with HCl (4 M in dioxane) converts the free base to the dihydrochloride salt.

- Purification: Preparative HPLC and recrystallization yield the pure dihydrochloride compound.

This method demonstrates high yields (up to 98%) and purity, with detailed NMR and LC-MS characterization confirming the structure and salt form.

Analytical and Structural Characterization

- NMR Spectroscopy: Proton NMR (1H NMR) is used to confirm the chemical shifts corresponding to the diazepane ring and ester functionalities, with characteristic signals for the hydrochloride salt protons appearing downfield (around 9.2 ppm).

- Mass Spectrometry: LC-MS confirms the molecular ion peak consistent with the expected molecular weight of the dihydrochloride salt.

- X-ray Crystallography: Crystallographic data for related ethyl diazepane carboxylates show chair conformations of the diazepane ring and validate the crystalline purity of the salt form.

Comparative Table of Preparation Parameters from Literature

| Parameter | Method 1: Acidification in Chloroform/Water | Method 2: Boc Protection & Reductive Amination | Method 3: Direct Salt Formation & Recrystallization |

|---|---|---|---|

| Starting Material | Ethyl diazepane carboxylate free base | Boc-protected diazepane scaffold | Ethyl diazepane carboxylate free base |

| Acid Source | HCl in aqueous/dioxane | HCl (4 M in dioxane) | HCl aqueous or dioxane |

| Solvents | Chloroform, benzene/ethanol | DMF, DCM, acetonitrile | Chloroform, benzene/ethanol |

| Purification Techniques | Extraction, drying, recrystallization | Preparative HPLC, recrystallization | Recrystallization |

| Typical Yield | Moderate to high (not explicitly stated) | Up to 98% (Boc-protected intermediates) | Moderate |

| Characterization | NMR, LC-MS, crystallography | NMR, LC-MS, HPLC | NMR, LC-MS, crystallography |

Summary and Recommendations

The preparation of this compound involves careful control of reaction conditions, especially during salt formation and purification. The use of Boc protection and reductive amination strategies allows for high-yield and selective synthesis of functionalized derivatives, which can be converted efficiently into the dihydrochloride salt form. Purification by recrystallization or preparative HPLC ensures high purity suitable for pharmaceutical applications.

For researchers aiming to synthesize this compound, it is recommended to:

- Employ controlled acidification using HCl in dioxane or aqueous media.

- Utilize protective group strategies for functional group tolerance during multi-step synthesis.

- Confirm product identity and purity via NMR, LC-MS, and crystallographic methods.

- Optimize recrystallization solvents to maximize yield and crystal quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Substitution: Halides, nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Substituted derivatives

Scientific Research Applications

Chemical Synthesis

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—facilitates the creation of more intricate structures required in pharmaceutical development.

Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids using agents like potassium permanganate. |

| Reduction | Reduced to amines using lithium aluminum hydride. |

| Substitution | Undergoes nucleophilic substitution with halides to form derivatives. |

Biological Research

In biological contexts, this compound has been investigated for its potential therapeutic properties. Studies have indicated that it may interact with various biological targets, which could lead to applications in drug development.

Potential Biological Activities

- Anticoagulant Properties : Some derivatives have shown promise in inhibiting Factor Xa, suggesting potential use in developing antithrombotic drugs.

- Antiparasitic Activity : Research indicates activity against Trypanosoma brucei, the causative agent of sleeping sickness.

- CNS Effects : Its structural similarity to psychoactive compounds suggests possible interactions with central nervous system receptors.

Medicinal Chemistry

The compound's role as a precursor in synthesizing pharmaceutical compounds highlights its importance in medicinal chemistry. The dual hydrochloride form enhances its stability and solubility, making it suitable for formulation into therapeutic agents.

Case Studies and Findings

- A study exploring the anticoagulant properties found that derivatives of this compound effectively inhibited blood coagulation pathways, indicating its potential for developing new anticoagulant therapies.

- Another investigation into antiparasitic activity revealed effective EC50 values for certain derivatives against Trypanosoma brucei, paving the way for new treatments for neglected tropical diseases.

Industrial Applications

Beyond laboratory settings, this compound is also utilized in industrial applications. It serves as an intermediate in producing specialty chemicals and new materials, expanding its utility beyond pure research.

Mechanism of Action

The mechanism of action of Ethyl 1,4-diazepane-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between Ethyl 1,4-diazepane-2-carboxylate dihydrochloride and analogous compounds:

Key Observations:

Ring Size and Flexibility: The diazepane ring in the target compound provides greater conformational flexibility compared to the rigid five-membered cyclopentane ring in Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride . This flexibility may enhance binding interactions in biological systems or alter solubility. Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate shares the diazepane core but includes bulky diphenyl and oxo groups, which reduce flexibility and increase steric hindrance .

Substituents and Counterions: The two HCl counterions in the target compound likely enhance its aqueous solubility compared to single-HCl analogs like Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride . The ethyl ester group in the target compound may confer slower hydrolysis rates compared to methyl esters, influencing metabolic stability in pharmacological contexts.

Synthetic Routes: The cyclopentane derivative () is synthesized via tosylate-mediated salt formation in ethyl acetate, a method distinct from the diazepane derivatives .

Physicochemical and Hazard Profile Comparison

- Solubility and Stability: The dihydrochloride form of the target compound likely exhibits higher polarity and hygroscopicity than non-ionic analogs. However, specific data on boiling/melting points or solubility are unavailable .

- Hazard Statements: Limited GHS data are provided for this compound, whereas analogs like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7) have well-documented safety profiles .

Biological Activity

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields.

Overview of the Compound

This compound is a derivative of diazepane, a seven-membered heterocyclic compound. Its structure includes an ethyl ester and dihydrochloride salt form, which enhances its solubility and reactivity. The compound is synthesized through the reaction of ethyl diazoacetate with 1,4-diazepane under controlled conditions, typically involving solvents like ethanol or methanol and catalysts such as palladium on carbon.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound has been shown to act as an inhibitor for various enzymes, including serine proteases like Factor Xa, which plays a crucial role in the coagulation cascade. In studies, derivatives with the diazepane moiety demonstrated potent anticoagulant activity with IC50 values as low as 6.8 nM .

- Protein-Ligand Interactions : It is employed in studies examining protein-ligand binding dynamics, contributing to the understanding of enzyme mechanisms and potential therapeutic applications.

Biological Activity and Applications

This compound exhibits diverse biological activities:

- Anticoagulant Properties : Its derivatives have been investigated for their ability to inhibit Factor Xa, indicating potential use in developing new antithrombotic drugs .

- Antiparasitic Activity : Some studies suggest that similar diazepane derivatives may possess activity against parasites such as Trypanosoma brucei, which causes sleeping sickness. Compounds in this class have been shown to have effective EC50 values in vitro against these parasites .

- Potential CNS Effects : The structural similarity to known psychoactive compounds suggests possible interactions with central nervous system receptors, warranting further investigation into its neuropharmacological properties.

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| Ethyl 1,4-diazepane-2-carboxylate | N/A | Enzyme inhibitor |

| 1,4-Diazepane | N/A | Parent compound; less active |

| Methyl 1-methyl-1,4-diazepane-2-carboxylate | N/A | Used for enzyme interaction studies |

| Novel 1,4-diazepane derivatives | 6.8 | Factor Xa inhibitors |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

- Antithrombotic Activity : Research demonstrated that specific derivatives could effectively inhibit Factor Xa without prolonging bleeding time, suggesting a favorable safety profile for therapeutic use .

- Solubility Enhancement : Modifications to the structure have been explored to improve aqueous solubility and bioavailability in vivo. These modifications are crucial for optimizing pharmacokinetic properties in drug development .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1,4-diazepane-2-carboxylate dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves carboxylation and dihydrochloride salt formation. For diazepane derivatives, multi-step routes may include:

- Step 1: Condensation of ethyl glycinate with a cyclic ketone precursor under anhydrous conditions.

- Step 2: Cyclization via acid catalysis (e.g., HCl) to form the 1,4-diazepane ring.

- Step 3: Salt formation using gaseous HCl in ethanol.

Optimization strategies: - Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC to identify intermediate purity .

- Adjust stoichiometry of HCl to ensure complete salt formation without byproducts.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear OSHA-compliant chemical safety goggles and nitrile gloves. Inspect gloves for defects before use and dispose of contaminated gloves properly .

- Ventilation: Use fume hoods for weighing or dissolving the compound to avoid inhalation.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste in accordance with local regulations .

- Training: Ensure all personnel are trained in hazard communication (GHS) and emergency procedures .

Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ the SHELX suite (SHELXD for phase problem resolution, SHELXL for refinement). For twinned crystals, use the TWIN/BASF commands in SHELXL to model disorder .

- Validation: Cross-check geometric parameters (bond lengths, angles) against similar diazepane derivatives (e.g., Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in crystallographic data (e.g., disorder or twinning) for this compound?

Methodological Answer:

- Twinning Analysis: Use the R-value ratio (Rint) to detect twinning. For high twin fractions (>30%), apply the Hooft y parameter in SHELXL to refine twin laws .

- Disorder Modeling: Partition disordered atoms (e.g., ethyl groups) into multiple sites with occupancy refinement. Restrain bond distances and angles using DFIX/SADI commands .

- Validation Tools: Utilize PLATON or CCDC Mercury to assess structural plausibility and hydrogen-bonding networks .

Q. How to design in vitro assays to evaluate the inhibitory potential of this compound against enzymatic targets like LSD1 or topoisomerases?

Methodological Answer:

- Enzyme Inhibition Assays:

- LSD1 Inhibition: Use a fluorogenic substrate (e.g., H3K4me2 peptide) and measure demethylation inhibition via fluorescence quenching. Include Bomedemstat dihydrochloride as a positive control .

- Topoisomerase II Inhibition: Perform DNA relaxation assays with supercoiled plasmid DNA. Quantify IC50 values using gel electrophoresis or ethidium bromide intercalation .

- Controls: Include vehicle (DMSO) and reference inhibitors (e.g., Mitoxantrone dihydrochloride for topoisomerases) .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound, and how to validate these models?

Methodological Answer:

- ADME Prediction: Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and blood-brain barrier permeability. For salt forms, account for ionization states in aqueous media .

- Molecular Dynamics (MD): Simulate binding interactions with targets (e.g., LSD1) using GROMACS or AMBER. Validate with experimental IC50 data from enzymatic assays .

- Validation: Compare predicted plasma half-life with in vivo rodent studies using HPLC-MS for quantification .

Q. How can researchers systematically gather and assess existing literature on this compound for comprehensive risk or pharmacological assessment?

Methodological Answer:

- Search Strategy:

- Databases: Query PubMed, SciFinder, and Reaxys for synthesis, toxicity, and bioactivity data.

- Keywords: Combine terms like "1,4-diazepane carboxylate," "dihydrochloride salt," and "enzymatic inhibition."

- Quality Assessment: Prioritize peer-reviewed studies with full experimental details. Exclude non-GHS-compliant safety data .

- Data Gaps: Identify needs for in vivo toxicology or environmental fate studies using frameworks from ATSDR/EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.